4-Bromo-1-(1-bromoethyl)-2-chlorobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-(1-bromoethyl)-2-chlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2Cl/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURODJWWURNUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromo 1 1 Bromoethyl 2 Chlorobenzene
Regioselective Bromination and Chlorination Strategies
The introduction of bromine and chlorine atoms at specific positions on the benzene (B151609) ring is governed by the directing effects of the substituents already present. A plausible synthetic pathway for the precursor, 4-bromo-2-chloroethylbenzene, involves a multi-step sequence carefully considering these effects.
Electrophilic Aromatic Substitution Pathways
A common strategy to achieve the desired 1,2,4-trisubstitution pattern is to introduce the substituents in a sequence that leverages their directing effects. A potential synthetic route for 4-bromo-2-chloroethylbenzene is outlined below:
Friedel-Crafts Acylation of Bromobenzene (B47551): The synthesis can commence with bromobenzene. An acetyl group can be introduced onto the benzene ring via a Friedel-Crafts acylation reaction. In this reaction, bromobenzene is treated with acetyl chloride (CH₃COCl) or acetic anhydride (B1165640) ((CH₃CO)₂O) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov The bromo group is an ortho-, para-director; therefore, the primary product of this reaction is 4-bromoacetophenone. orgsyn.org
Chlorination of 4-Bromoacetophenone: The subsequent step is the chlorination of 4-bromoacetophenone. The acetyl group is a meta-director. Consequently, electrophilic aromatic substitution will direct the incoming chlorine atom to the position meta to the acetyl group. This corresponds to the ortho position relative to the bromine atom, yielding 4-bromo-2-chloroacetophenone. Reagents like N-chlorosuccinimide (NCS) can be employed for this chlorination. tcichemicals.com
Reduction of the Carbonyl Group: The final step in synthesizing the precursor is the reduction of the keto group of 4-bromo-2-chloroacetophenone to an ethyl group. The Clemmensen reduction, which utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is a classic method for this transformation. wikipedia.organnamalaiuniversity.ac.in Alternatively, the Wolff-Kishner reduction, which uses hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH), can also be employed. youtube.commasterorganicchemistry.com This reduction yields the target precursor, 4-bromo-2-chloroethylbenzene.
This multi-step approach ensures the correct placement of the bromo and chloro substituents on the aromatic ring, which is crucial for the final structure of the target compound.
Radical Halogenation at the Ethyl Side Chain
With the 4-bromo-2-chloroethylbenzene precursor in hand, the next synthetic challenge is the selective bromination of the ethyl side chain at the benzylic position to form the 1-bromoethyl moiety. This is typically achieved through a free radical halogenation reaction. libretexts.org
The benzylic C-H bonds are significantly weaker than other sp³ hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. anko.com.tw This inherent reactivity allows for selective halogenation at this position.
N-Bromosuccinimide (NBS) is the most commonly used reagent for benzylic bromination. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), although safer alternatives are now preferred. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by photochemical means (irradiation with UV light). masterorganicchemistry.com The mechanism proceeds via a radical chain reaction:
Initiation: The initiator generates a small amount of bromine radicals (Br•).
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 4-bromo-2-chloroethylbenzene, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of NBS to yield the desired product, 4-Bromo-1-(1-bromoethyl)-2-chlorobenzene, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate a bromine radical, thus continuing the chain.
Termination: The reaction is terminated by the combination of any two radical species.
The use of NBS is advantageous as it provides a low, constant concentration of Br₂, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. pressbooks.pub
Stereochemical Control in the Formation of the 1-bromoethyl Moiety
The bromination of the benzylic carbon of the ethyl group in 4-bromo-2-chloroethylbenzene creates a new stereocenter. Without any chiral influence, the reaction will produce a racemic mixture of (R)- and (S)-4-Bromo-1-(1-bromoethyl)-2-chlorobenzene. snnu.edu.cn For applications where a single enantiomer is required, stereochemical control is essential. This can be achieved through various asymmetric synthesis strategies.
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. In the context of this compound, this involves the enantioselective functionalization of the benzylic C-H bond. Modern synthetic methods increasingly rely on catalytic asymmetric C-H activation. mdpi.comsnnu.edu.cnnih.govnih.gov
Chiral transition metal catalysts, often featuring ligands such as N-heterocyclic carbenes (NHCs), chiral phosphoric acids (CPAs), or bisoxazolines (BOX), have shown promise in asymmetric C-H functionalization. snnu.edu.cnnih.gov These catalysts can create a chiral environment around the substrate, leading to the preferential formation of one enantiomer. While direct asymmetric benzylic bromination is a developing field, related transformations like asymmetric arylation of benzylic C-H bonds have been successfully demonstrated using palladium or rhodium catalysts with chiral ligands. snnu.edu.cnnih.gov These methodologies could potentially be adapted for bromination.
Diastereoselective and Enantioselective Methodologies
Another powerful strategy for achieving stereocontrol is the use of chiral auxiliaries . A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate. It directs the stereochemical outcome of a subsequent reaction, after which it can be removed. acs.orgaustinpublishinggroup.com For the synthesis of chiral 1-bromoethyl arenes, a chiral precursor could be synthesized where the ethylbenzene (B125841) derivative is attached to a chiral auxiliary. Subsequent diastereoselective bromination would favor the formation of one diastereomer. Cleavage of the auxiliary would then yield the desired enantiomerically enriched product.
Diastereoselective bromination can also be achieved if the substrate already contains a stereocenter. For instance, the bromination of chiral β-aryl alcohols has been shown to proceed with a high degree of stereoretention under specific conditions, involving an unexpected 1,2-aryl migration via a radical mechanism. uni-giessen.de While not directly applicable to the ethylbenzene substrate, this demonstrates that existing chirality in a molecule can influence the stereochemical outcome of a radical bromination.
Enantioselective catalysis , as mentioned earlier, offers a more direct route. For example, photoredox catalysis combined with a chiral catalyst could enable the enantioselective generation of a benzylic radical, which would then be trapped by a bromine source. Similarly, phase-transfer catalysis using chiral catalysts has been employed for the asymmetric alkylation of glycine (B1666218) derivatives, demonstrating the potential of this approach for creating chiral centers adjacent to aromatic rings. nih.govillinois.edubeilstein-journals.orgrsc.orgnih.gov
Catalytic Systems for Enhanced Yield and Selectivity
To improve the efficiency and selectivity of the synthesis of this compound, various catalytic systems can be employed for both the aromatic halogenation and the benzylic bromination steps.
For electrophilic aromatic substitution , photocatalytic methods have emerged as a mild and efficient alternative. For instance, visible-light photoredox catalysis can be used for the regioselective bromination of arenes. nih.govchemistryviews.org These methods often operate under mild conditions and can offer high para-selectivity. Palladium-catalyzed regioselective halogenation of arenes using N-halosuccinimides as oxidants is another advanced technique that can provide products complementary to those from traditional electrophilic aromatic substitution. nih.gov
For the radical halogenation of the ethyl side chain , several catalytic systems can enhance the selectivity for benzylic bromination over competing reactions like aromatic bromination or over-bromination.
Lewis Acid Catalysis: The use of Lewis acids as catalysts in conjunction with brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) has been shown to be highly effective for benzylic bromination. mdpi.comsnnu.edu.cnnih.gov Zirconium(IV) chloride (ZrCl₄), for example, has demonstrated high catalytic activity, proceeding through a radical pathway. mdpi.com In contrast, Brønsted acids tend to promote electrophilic aromatic ring bromination. mdpi.comsnnu.edu.cnnih.gov This difference in reactivity allows for a high degree of control over the reaction outcome.
Photocatalysis: Visible-light photocatalysis can also be applied to benzylic C-H functionalization. Photocatalytic systems can enable the oxidation of electron-deficient alkylbenzenes, which can be challenging with traditional methods. These reactions are often performed under mild conditions and can be highly selective. For instance, flavin scandium complexes have been used as photocatalysts for benzylic C-H bond oxidation. Furthermore, photocatalytic methods can be used to generate benzyl (B1604629) radicals from benzyl halides for coupling with electron-deficient alkenes, showcasing the versatility of this approach in functionalizing the benzylic position.
The selection of an appropriate catalytic system depends on the specific substrate and the desired outcome. The use of these advanced catalytic methodologies can lead to higher yields, improved selectivity, and milder reaction conditions in the synthesis of this compound.
Transition Metal Catalysis in Halogenation
The conversion of the precursor, 4-Bromo-2-chloro-1-ethylbenzene, to the final product, this compound, is achieved through a benzylic bromination reaction. This reaction targets the C-H bonds on the carbon atom directly attached to the benzene ring, which are weaker and more susceptible to radical formation due to resonance stabilization libretexts.org. While traditional methods often rely on radical initiators like UV light or peroxides (Wohl-Ziegler reaction), modern approaches increasingly employ transition metal catalysts to enhance selectivity and control.
Recent developments have highlighted the efficacy of iron catalysis for chemo- and site-selective benzylic C–H bromination. One practical approach utilizes commercially available iron(II) bromide (FeBr₂) as a catalyst (as low as 1 mol%) with N-bromosuccinimide (NBS) as the brominating agent. sdu.edu.cnacs.orgacs.org This method is notable for its mild conditions and high functional group tolerance, which prevents undesired side reactions like dibromination or bromination of the aromatic ring. sdu.edu.cn The proposed mechanism suggests that FeBr₂ activates NBS, leading to the formation of a succinimide (B58015) radical and FeBr₃. The succinimide radical then abstracts a hydrogen atom from the benzylic position of the substrate to form a benzylic radical. This radical subsequently abstracts a bromine atom from FeBr₃ to yield the final product and regenerate the FeBr₂ catalyst. sdu.edu.cn
Copper complexes have also been explored for C(sp³)–H halogenation reactions. For instance, copper(II)/phenanthroline complexes can catalyze the bromination of C(sp³)–H bonds using NBS. nih.govacs.orgresearchgate.net While many applications focus on directing-group-assisted distal C-H activation, the underlying principles of radical generation and halogen transfer mediated by a copper center are relevant. Copper-catalyzed systems can offer alternative reactivity and selectivity profiles compared to other metals. nih.govresearchgate.net
Table 1: Comparison of Catalysts in Benzylic Bromination
| Catalyst System | Brominating Agent | Key Advantages | Reaction Type |
| Iron(II) bromide (FeBr₂) | N-Bromosuccinimide (NBS) | High chemo- and site-selectivity, mild conditions, low catalyst loading, scalable. sdu.edu.cnacs.org | Catalytic Radical Halogenation |
| Copper(II)/phenanthroline | N-Bromosuccinimide (NBS) | Directed C-H activation, potential for high selectivity with specific functional groups. nih.gov | Catalytic Radical Halogenation |
| UV/Visible Light (Photocatalysis) | N-Bromosuccinimide (NBS) | Avoids chemical radical initiators, can be performed in greener solvents. acs.orgacs.org | Photochemical Radical Halogenation |
Organocatalytic Activation in Precursor Synthesis
The synthesis of the key precursor, 4-Bromo-2-chloro-1-ethylbenzene, traditionally relies on classical electrophilic aromatic substitution methods like Friedel-Crafts reactions, which use stoichiometric amounts of strong Lewis acids (e.g., AlCl₃) nih.govoregonstate.edu. These methods often suffer from drawbacks such as harsh reaction conditions and the generation of significant waste. Organocatalysis presents a modern alternative by using small organic molecules to catalyze reactions, often under milder conditions and with high enantioselectivity.
For the synthesis of an ethylbenzene precursor, an organocatalytic approach could be envisioned through a Friedel-Crafts-type alkylation. The enantioselective organocatalytic Friedel-Crafts alkylation of aromatic compounds like pyrroles with α,β-unsaturated aldehydes has been successfully demonstrated using chiral imidazolidinone catalysts. princeton.edu This strategy relies on the formation of a reactive iminium ion from the aldehyde and the amine catalyst, which lowers the LUMO of the electrophile and activates it for attack by the electron-rich aromatic ring. While direct application to less reactive halobenzenes with simple alkyl electrophiles is challenging, this principle demonstrates a pathway for activating substrates under mild, metal-free conditions.
An alternative route to the precursor could involve an organocatalytic acylation followed by reduction. The coupling of aryl halides with aldehydes to form ketones has been achieved through the cooperative catalysis of nickel and an organophotocatalyst, tetrabutylammonium (B224687) decatungstate (TBADT). acs.org This merges transition metal catalysis with organocatalysis, where the organocatalyst facilitates a hydrogen atom transfer process under visible light. Such a method could potentially be adapted to acylate a 1,3-dihalobenzene derivative, which could then be reduced to the target ethylbenzene precursor. These emerging strategies highlight the potential of organocatalysis to provide more controlled and sustainable routes to key synthetic intermediates. documentsdelivered.com
Green Chemistry Approaches to the Synthesis of this compound
Green chemistry principles are increasingly being applied to halogenation reactions to reduce their environmental impact. This involves using safer reagents, minimizing waste, and employing more energy-efficient processes.
A significant green advancement in benzylic bromination is the move away from hazardous chlorinated solvents like carbon tetrachloride (CCl₄). Studies have shown that acetonitrile (B52724) is an effective and more environmentally benign solvent for light-induced benzylic brominations using NBS. acs.orgacs.org
Another key strategy is the replacement of chemical radical initiators with photochemical methods. Using visible light from sources like household compact fluorescent lamps (CFLs) or LEDs provides the energy to initiate the radical chain reaction, eliminating the need for potentially explosive initiators like benzoyl peroxide. acs.orgacs.orgrsc.org Photocatalytic methods using organic dyes like Eosin Y or metal complexes can also facilitate bromination under mild conditions. nih.govmdpi.com
Furthermore, innovative approaches focus on the in situ generation of bromine, which avoids the handling and transport of highly toxic and corrosive liquid bromine. A prominent green method involves the oxidative bromination using a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂), with water being the only byproduct. nih.gov This process can be made even safer and more efficient by performing it in a continuous flow microchannel reactor, which improves heat and mass transfer and minimizes the risk of explosion. nih.gov Another continuous flow method generates bromine from NaBrO₃ and HBr, allowing for efficient recycling of HBr and achieving a very low process mass intensity (PMI), a key metric in green chemistry that measures waste generation. rsc.orgrsc.org The use of reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in greener solvents like tetrahydrofuran (B95107) (THF) also represents a more environmentally benign alternative to traditional brominating agents and solvents. elsevierpure.comresearchgate.net
Table 2: Comparison of Traditional vs. Green Bromination Methods
| Feature | Traditional Method (Wohl-Ziegler) | Green Chemistry Approaches |
| Bromine Source | N-Bromosuccinimide (NBS) or liquid Br₂ | NBS; In situ generated Br₂ (e.g., from HBr/H₂O₂ or NaBrO₃/HBr). nih.govrsc.org |
| Solvent | Carbon tetrachloride (CCl₄), Chloroform (B151607) (CHCl₃) | Acetonitrile, Tetrahydrofuran (THF), or solvent-free conditions. acs.orgrsc.orgelsevierpure.com |
| Initiator | Chemical initiators (e.g., AIBN, Benzoyl Peroxide) | Visible light (LEDs, CFLs), photocatalysts. acs.orgmdpi.com |
| Process | Batch reaction | Continuous flow reaction. rsc.orgnih.gov |
| Waste | High PMI, hazardous solvent waste | Low PMI, water as byproduct, recyclable catalysts. rsc.orgnih.gov |
Mechanistic Investigations of Reactivity Pathways Involving 4 Bromo 1 1 Bromoethyl 2 Chlorobenzene
Nucleophilic Substitution Reactions at the Aliphatic Bromine Center
The aliphatic bromine atom in 4-Bromo-1-(1-bromoethyl)-2-chlorobenzene is attached to a secondary, benzylic carbon. This structural feature is significant because it can stabilize a carbocation intermediate through resonance with the benzene (B151609) ring, while also being accessible to direct nucleophilic attack. Consequently, both unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution mechanisms are viable and often compete.
The competition between SN1 and SN2 pathways is dictated by reaction conditions and substrate structure.
The SN1 mechanism is a two-step process. masterorganicchemistry.com The first and rate-determining step involves the spontaneous cleavage of the carbon-bromine bond to form a secondary benzylic carbocation intermediate. masterorganicchemistry.com This carbocation is relatively stable due to the delocalization of the positive charge across the adjacent aromatic ring. The second step is a rapid attack by a nucleophile on the planar carbocation. masterorganicchemistry.com Because the nucleophile can attack from either face of the carbocation, the reaction, if started with a chiral substrate, would lead to a racemic mixture of products. The kinetics of the SN1 reaction are first-order, depending only on the concentration of the substrate (Rate = k[Substrate]). leah4sci.com
The SN2 mechanism , in contrast, is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the bromine leaving group (backside attack). masterorganicchemistry.comleah4sci.com This process passes through a trigonal bipyramidal transition state. masterorganicchemistry.com The stereochemical outcome of an SN2 reaction is an inversion of configuration at the chiral center. youtube.com The reaction kinetics are second-order, as the rate depends on the concentrations of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). leah4sci.com
The choice of solvent and the nature of the nucleophile are critical factors in directing the reaction toward either the SN1 or SN2 pathway.
Solvent Effects:
Polar protic solvents , such as water, ethanol, and methanol, are capable of hydrogen bonding and have high dielectric constants. These solvents excel at stabilizing both the leaving group anion and the carbocation intermediate, thereby accelerating the rate-determining step of the SN1 reaction. libretexts.org
Polar aprotic solvents , such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), possess large dipole moments but lack acidic protons for hydrogen bonding. These solvents are less effective at solvating anions, leaving the nucleophile "bare" and more reactive. This enhancement of nucleophilicity favors the bimolecular SN2 mechanism. libretexts.orgmasterorganicchemistry.com
Nucleophile Effects:
SN1 reactions are favored by weak, neutral nucleophiles like water or alcohols, which are often the solvent itself (a process known as solvolysis). libretexts.org Since the nucleophile does not participate in the rate-determining step, its strength is less important.
SN2 reactions require strong nucleophiles, typically those with a negative charge (e.g., HO⁻, RO⁻, CN⁻), to efficiently attack the substrate in the concerted step. leah4sci.comlibretexts.org Steric hindrance is also a key consideration; bulky nucleophiles will slow the rate of SN2 reactions.
The following interactive table illustrates the expected major pathway for the substitution reaction on this compound under various conditions.
| Nucleophile | Solvent | Expected Major Pathway | Predominant Stereochemistry |
| H₂O | Water | SN1 | Racemization |
| CH₃OH | Methanol | SN1 | Racemization |
| NaCN | DMSO | SN2 | Inversion |
| CH₃CO₂Na | DMF | SN2 | Inversion |
| NaN₃ | Ethanol | SN1/SN2 Competition | Mixture |
Elimination Reactions Leading to Styrenic Derivatives
In the presence of a base, this compound can undergo elimination reactions to form a styrenic derivative, 4-bromo-2-chloro-1-vinylbenzene. Elimination reactions often compete with nucleophilic substitutions, and the reaction conditions determine which pathway predominates.
Similar to substitution, elimination can proceed through unimolecular (E1) or bimolecular (E2) mechanisms.
The E1 mechanism is a two-step process that shares the same carbocation intermediate as the SN1 reaction. libretexts.orgslideshare.net After the formation of the benzylic carbocation, a weak base (often the solvent) removes a proton from the adjacent (beta) carbon, leading to the formation of a double bond. E1 reactions are favored by conditions that promote carbocation formation, namely polar protic solvents, weak bases, and higher temperatures. libretexts.orgmasterorganicchemistry.com
The E2 mechanism is a single-step, concerted reaction where a strong base removes a beta-proton simultaneously as the leaving group departs. libretexts.orgslideshare.net This pathway requires a specific anti-periplanar geometry between the beta-hydrogen and the bromine leaving group for the transition state to be optimal. E2 reactions are favored by strong, often sterically hindered bases (e.g., potassium tert-butoxide) and are second-order kinetically (Rate = k[Substrate][Base]). leah4sci.comyoutube.com
| Condition | Favored Mechanism | Rationale |
| Weak Base (e.g., H₂O, EtOH) | E1 | Reaction proceeds through a stable carbocation intermediate. libretexts.org |
| Strong, Non-hindered Base (e.g., NaOEt) | E2 (competes with SN2) | The strong base facilitates the concerted removal of HBr. youtube.com |
| Strong, Hindered Base (e.g., KOC(CH₃)₃) | E2 | Steric bulk of the base disfavors SN2, making elimination the major pathway. youtube.com |
| Polar Protic Solvent (e.g., Ethanol) | E1 (with weak base) | Stabilizes the carbocation intermediate. libretexts.org |
| Higher Temperature | E1 and E2 | Elimination is entropically favored over substitution and is accelerated by heat. masterorganicchemistry.com |
Regioselectivity in elimination reactions is governed by the stability of the resulting alkene. Zaitsev's rule states that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orgopenstax.org In the case of this compound, the only beta-hydrogens available for abstraction are on the methyl group. Therefore, elimination will exclusively yield the conjugated styrenic product, 4-bromo-2-chloro-1-vinylbenzene, as it is the only possible regioisomer.
Stereoselectivity becomes relevant if the product alkene can exist as E/Z isomers. For 4-bromo-2-chloro-1-vinylbenzene, this is not applicable. However, the mechanism itself has stereochemical requirements. The E2 reaction, in particular, requires an anti-periplanar arrangement of the C-H and C-Br bonds. This stereoelectronic requirement can dictate which of two diastereomeric starting materials would react faster.
Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromine
The presence of a bromine atom on the aromatic ring opens up the possibility of forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing biaryl compounds and other complex structures. The C(sp²)-Br bond is generally less reactive than the aliphatic C(sp³)-Br bond towards nucleophilic substitution and elimination but is highly reactive in the context of organometallic catalysis.
The general mechanism for these couplings, such as the Suzuki, Heck, or Negishi reactions, involves a catalytic cycle. nobelprize.orguwindsor.ca
Oxidative Addition: A low-valent palladium(0) complex inserts into the aryl-bromine bond, forming an organopalladium(II) species.
Transmetalation (for Suzuki/Negishi): The organic group from another organometallic reagent (e.g., an organoboron compound) is transferred to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the palladium(0) catalyst, which re-enters the cycle. youtube.com
A key challenge is achieving chemoselectivity, ensuring the reaction occurs at the aryl C-Br bond without affecting the aliphatic C-Br bond. Generally, palladium catalysts with appropriate phosphine (B1218219) ligands are highly selective for oxidative addition into C(sp²)-X bonds over C(sp³)-X bonds. nih.gov By carefully selecting the catalyst, ligands, base, and solvent, the Suzuki coupling of this compound with various arylboronic acids can be achieved with high yields, as illustrated in the hypothetical reaction data below.
| Arylboronic Acid | Catalyst | Base | Solvent | Expected Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Phenyl-1-(1-bromoethyl)-2-chlorobenzene |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4-(4-Methoxyphenyl)-1-(1-bromoethyl)-2-chlorobenzene |
| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 4-(Thiophen-2-yl)-1-(1-bromoethyl)-2-chlorobenzene |
Suzuki-Miyaura Coupling with Organoborons
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, typically involving a palladium catalyst to couple an organohalide with an organoboron compound. libretexts.orgyonedalabs.com The reaction mechanism hinges on a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. yonedalabs.com
For this compound, the primary site of reactivity in a Suzuki-Miyaura coupling is the aryl bromide. The oxidative addition of palladium(0) to a carbon-halogen bond is the initial and often rate-determining step. The relative reactivity for this step generally follows the order C-I > C-Br > C-OTf >> C-Cl. wikipedia.org Consequently, the C(sp2)-Br bond is significantly more susceptible to oxidative addition than the C(sp2)-Cl bond. The benzylic C(sp3)-Br bond, while reactive under certain conditions, is less commonly involved in standard Suzuki-Miyaura couplings compared to the aryl bromide, which readily participates.
Selective coupling at the C4 position (aryl bromide) can be achieved with high fidelity using standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with appropriate phosphine ligands. This regioselectivity allows for the synthesis of various biaryl structures, which are important motifs in pharmaceuticals and materials science. mdpi.com
Table 1: Illustrative Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Product | Expected Yield |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 4-Phenyl-1-(1-bromoethyl)-2-chlorobenzene | High |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 4-Phenyl-1-(1-bromoethyl)-2-chlorobenzene | Very High |
| 3 | CataXCium A Pd G3 | K₂CO₃ | THF/H₂O | 70 | 4-Phenyl-1-(1-bromoethyl)-2-chlorobenzene | Good to Excellent |
This table is illustrative, based on established principles of Suzuki-Miyaura reactions on analogous polyhalogenated aromatic compounds. nih.gov
Sonogashira Coupling with Terminal Alkynes
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is co-catalyzed by palladium and copper complexes and proceeds under mild conditions, making it highly valuable for the synthesis of arylethynes and conjugated enynes. libretexts.org
The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to the Pd(0) species occurs, followed by transmetalation from a copper(I) acetylide intermediate and subsequent reductive elimination to yield the product. wikipedia.org The copper cycle involves the deprotonation of the terminal alkyne by a base and the formation of the crucial copper(I) acetylide.
Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound demonstrates high selectivity for the aryl bromide over the aryl chloride. libretexts.org This allows for the specific introduction of an alkynyl group at the C4 position. The reaction conditions, such as the choice of palladium ligand, copper source (typically CuI), and base (usually an amine like triethylamine (B128534) or diisopropylamine), can be fine-tuned to optimize yields and minimize side reactions. nih.govresearchgate.net
Table 2: Predicted Outcomes for Sonogashira Coupling with Phenylacetylene
| Entry | Palladium Catalyst | Co-catalyst | Base | Solvent | Product | Expected Outcome |
| 1 | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 4-(Phenylethynyl)-1-(1-bromoethyl)-2-chlorobenzene | High Yield |
| 2 | Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | 4-(Phenylethynyl)-1-(1-bromoethyl)-2-chlorobenzene | High Yield |
This table presents predicted outcomes based on the known high regioselectivity of the Sonogashira reaction for aryl bromides over aryl chlorides. libretexts.orgnih.gov
Buchwald-Hartwig Amination and Other C-N, C-O Formations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides and amines. wikipedia.org This transformation has become a vital tool for synthesizing anilines and their derivatives, which are prevalent in medicinal chemistry. beilstein-journals.org The catalytic cycle mirrors other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. libretexts.orgnih.gov
The reactivity of this compound in Buchwald-Hartwig amination is again dominated by the greater reactivity of the aryl bromide bond. The choice of palladium precursor, ligand, and base is critical for achieving high efficiency. organic-chemistry.org Sterically hindered phosphine ligands, developed by Buchwald and Hartwig, are often essential for promoting the reductive elimination step and accommodating a wide range of amine substrates. wikipedia.org
This selective C-N bond formation at the C4 position can be extended to related C-O coupling reactions to form aryl ethers, although this often requires different ligand systems and conditions compared to amination. In all cases, the aryl chloride remains largely unreactive under conditions optimized for the aryl bromide, providing a handle for potential subsequent functionalization.
Radical Reaction Pathways and Their Synthetic Utility
The presence of a benzylic bromide in this compound opens up pathways for radical chemistry. The C(sp3)-Br bond is significantly weaker than the C(sp2)-Br and C(sp2)-Cl bonds, making it susceptible to homolytic cleavage to form a stable benzylic radical. This reactivity is often initiated by light (hv) or a radical initiator like AIBN.
A key synthetic application is benzylic bromination of the corresponding ethylbenzene (B125841) precursor using N-bromosuccinimide (NBS) and light, which proceeds via a radical chain mechanism. youtube.com Once formed, the benzylic radical of this compound can participate in a variety of synthetic transformations. For instance, it can be used in atom transfer radical polymerization (ATRP) to initiate the growth of polymer chains or undergo radical-mediated conjugate additions.
Furthermore, selective reduction of the benzylic bromide can be achieved using radical-based reducing agents like tributyltin hydride (Bu₃SnH), leaving the more stable aryl halides intact. This differential reactivity underscores the synthetic utility of the compound as a versatile intermediate.
Table 3: Potential Radical Reactions and Synthetic Applications
| Reaction Type | Reagents | Intermediate | Potential Product | Synthetic Utility |
| Radical Reduction | Bu₃SnH, AIBN | Benzylic Radical | 4-Bromo-1-ethyl-2-chlorobenzene | Selective dehalogenation |
| Atom Transfer Radical Addition | Styrene (B11656), Initiator | Benzylic Radical | Adduct with styrene | C-C bond formation |
| Benzylic Substitution | N-Bromosuccinimide (NBS), hv (on precursor) | Benzylic Radical | This compound | Functional group installation |
This table outlines plausible radical reactions based on the known reactivity of benzylic bromides. youtube.com
Rearrangement Reactions and Their Mechanistic Elucidation
Rearrangement reactions involving this compound are less common but mechanistically plausible under specific conditions, typically those favoring carbocation formation. The benzylic position can support a positive charge, which can be generated by treating the substrate with a strong Lewis acid.
Upon formation of the benzylic carbocation at the C1 position of the ethyl chain, a libretexts.orgnih.gov-hydride shift could theoretically occur, leading to a more stable carbocation if electronic or steric factors are favorable, although in this specific structure, the initial secondary benzylic carbocation is already relatively stable.
More complex rearrangements, such as the Claisen or Beckmann rearrangements, are not directly applicable to this substrate's core structure. byjus.com Any potential rearrangement would likely be a consequence of reactions involving the bromoethyl side chain under cationic conditions, which could lead to skeletal isomerization or elimination products depending on the reaction environment. The elucidation of such pathways would require detailed mechanistic studies, including isotopic labeling and computational analysis, to map the potential energy surface of the carbocationic intermediates.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Bromo 1 1 Bromoethyl 2 Chlorobenzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For a compound like 4-Bromo-1-(1-bromoethyl)-2-chlorobenzene, a complete NMR analysis would provide insights into its chemical environment, connectivity, and stereochemistry.
Multi-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Multi-dimensional NMR techniques are critical for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the bonding framework of a molecule.
COSY (Correlation Spectroscopy): Would be used to establish ¹H-¹H coupling correlations, identifying neighboring protons. For this compound, this would help in assigning the protons on the ethyl chain and their relationship to the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be instrumental in assigning the carbon signals of the benzene (B151609) ring and the ethyl group based on the chemical shifts of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It would be crucial for confirming the substitution pattern on the benzene ring by showing correlations between the ethyl group protons and the aromatic carbons, and between the aromatic protons and the substituted aromatic carbons.
A comprehensive search did not yield any published COSY, HSQC, or HMBC spectra for this compound.
Solid-State NMR for Crystalline Forms
Solid-state NMR (ssNMR) provides information about the structure, dynamics, and packing of molecules in their crystalline state. This technique would be particularly useful if the compound exhibits polymorphism. As no crystallographic data is available, no corresponding solid-state NMR studies have been reported.
X-ray Crystallography for Absolute Configuration and Conformation Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry.
Single-Crystal X-ray Diffraction Studies
A successful single-crystal X-ray diffraction study of this compound would provide the absolute configuration of the chiral center in the 1-bromoethyl group and the preferred conformation of the molecule in the solid state. However, no such studies or associated crystallographic information files (CIFs) have been deposited in scientific databases.
Crystal Packing and Intermolecular Interactions
Analysis of the crystal structure would also reveal how the molecules are arranged in the crystal lattice and the nature of the intermolecular forces, such as halogen bonding or van der Waals interactions, that govern the packing. This information is critical for understanding the physical properties of the material. In the absence of crystallographic data, this analysis cannot be performed.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways
High-resolution mass spectrometry provides an exact mass of a compound, which can be used to determine its elemental composition. Tandem mass spectrometry (MS/MS) experiments would elucidate the fragmentation pathways, offering further structural confirmation. The expected isotopic pattern, due to the presence of bromine and chlorine isotopes, would be a key feature in the mass spectrum. While the molecular weight can be calculated, detailed experimental HRMS data and fragmentation analysis for this compound are not available in the reviewed literature.
Electron Ionization (EI) Fragmentation Mechanisms
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for structural elucidation by analyzing the fragmentation patterns of a molecule after being ionized by a high-energy electron beam. For this compound, the presence of two bromine atoms and one chlorine atom results in a highly characteristic isotopic pattern in the mass spectrum.
The molecular ion peak would appear as a cluster of peaks due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in distinct M, M+2, M+4, and M+6 peaks with a predictable intensity ratio. youtube.com Halogen atoms are readily lost during fragmentation, providing key structural clues. libretexts.org
The primary fragmentation pathways for this compound are expected to involve the cleavage of bonds at the bromoethyl substituent and the loss of halogen atoms from the aromatic ring.
Key Proposed Fragmentation Pathways:
Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond alpha to the aromatic ring. In this case, loss of the methyl group (•CH₃) from the bromoethyl side chain would result in a highly stabilized benzylic carbocation.
Halogen Loss from Side Chain: Cleavage of the C-Br bond on the ethyl side chain would lead to the loss of a bromine radical (•Br), forming another resonance-stabilized carbocation.
Halogen Loss from Aromatic Ring: The loss of a bromine (•Br) or chlorine (•Cl) radical directly from the benzene ring can also occur.
Tropylium (B1234903) Ion Formation: Rearrangement of the benzyl-type fragments can lead to the formation of a stable tropylium ion (C₇H₇⁺) or a substituted tropylium ion.
The table below details the expected major fragments. The m/z values are calculated using the most abundant isotopes (⁷⁹Br, ³⁵Cl, ¹²C, ¹H).
Table 1: Proposed EI-MS Fragmentation of this compound
| m/z (Most Abundant Isotopes) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 296 | [C₈H₇⁷⁹Br₂³⁵Cl]⁺ | Molecular Ion (M⁺) |
| 281 | [C₇H₄⁷⁹Br₂³⁵Cl]⁺ | Loss of •CH₃ (Benzylic Cleavage) |
| 217 | [C₈H₈⁷⁹Br³⁵Cl]⁺ | Loss of •Br from side chain |
| 217 | [C₈H₇⁷⁹Br³⁵Cl]⁺ | Loss of •Br from ring |
| 261 | [C₈H₇⁷⁹Br₂]⁺ | Loss of •Cl from ring |
Electrospray Ionization (ESI) Studies
Electrospray Ionization (ESI) is a soft ionization technique typically used for polar and large molecules, making it less conventional for a neutral, relatively nonpolar compound like this compound. However, analysis is possible under specific conditions, often revealing information about adduct formation and in-source reactions.
For a compound of this nature, ionization in ESI would likely proceed through the formation of adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺), ammonium (B1175870) ([M+NH₄]⁺), or a proton ([M+H]⁺), though protonation would be inefficient given the absence of a basic site.
A significant consideration in the ESI-MS analysis of halogenated aromatic compounds is the potential for in-source dehalogenation. nih.gov Studies have shown that certain mobile phase additives, particularly formic acid, can induce the removal of halogen atoms within the ESI source. nih.gov The extent of this reaction is often dependent on instrumental parameters such as the capillary voltage. nih.gov This can lead to the observation of ions corresponding to [M-Br+H]⁺, [M-Cl+H]⁺, or [M-2Br+2H]⁺, which could complicate spectral interpretation but also provides evidence of the compound's halogenated nature.
Table 2: Potential Ions Observed in ESI-MS
| Ion Formula | Description |
|---|---|
| [C₈H₇Br₂Cl + H]⁺ | Protonated Molecule |
| [C₈H₇Br₂Cl + Na]⁺ | Sodium Adduct |
| [C₈H₇Br₂Cl + NH₄]⁺ | Ammonium Adduct |
| [C₈H₈BrCl]⁺ | Product of in-source debromination |
Vibrational Spectroscopy (FTIR and Raman) for Functional Group and Conformational Analysis
The spectrum can be divided into several key regions:
C-H Vibrations: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. researchgate.net Aliphatic C-H stretching from the bromoethyl group will be observed in the 3000-2850 cm⁻¹ range. C-H bending vibrations provide further information.
Aromatic C=C Vibrations: The stretching vibrations of the carbon-carbon bonds within the benzene ring occur in the 1600-1450 cm⁻¹ region. The substitution pattern influences the exact position and intensity of these bands.
Substitution Pattern: The 1,2,4-trisubstituted pattern of the aromatic ring gives rise to characteristic out-of-plane C-H bending vibrations in the 900-800 cm⁻¹ region of the FTIR spectrum.
C-Halogen Vibrations: The carbon-halogen stretching vibrations are found in the fingerprint region. C-Cl stretching modes are typically in the 800-600 cm⁻¹ range, while the heavier C-Br bond vibrates at lower frequencies, generally between 650-400 cm⁻¹. researchgate.net The compound will have distinct C-Br stretching modes for the bromine on the ring and the one on the ethyl side chain.
Theoretical calculations, such as Density Functional Theory (DFT), are often used alongside experimental data to precisely assign the observed vibrational modes. researchgate.netnih.gov
Table 3: Expected Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | FTIR, Raman |
| 3000 - 2850 | Aliphatic C-H Stretch | FTIR, Raman |
| 1600 - 1450 | Aromatic C=C Ring Stretch | FTIR, Raman |
| 1470 - 1430 | Aliphatic C-H Bend | FTIR, Raman |
| 1270 - 1200 | Aromatic C-H in-plane bend | FTIR, Raman |
| 900 - 800 | Aromatic C-H out-of-plane bend (1,2,4-substitution) | FTIR (strong) |
| 800 - 600 | C-Cl Stretch | FTIR, Raman |
| 650 - 500 | C-Br Stretch (Aromatic) | FTIR, Raman |
Theoretical and Computational Chemistry Studies of 4 Bromo 1 1 Bromoethyl 2 Chlorobenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can predict a molecule's electronic structure, geometry, and various other properties with a high degree of accuracy.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for medium to large-sized molecules like 4-Bromo-1-(1-bromoethyl)-2-chlorobenzene. A typical DFT calculation would involve the use of a functional, such as B3LYP, combined with a basis set, for instance, 6-31G*, to optimize the molecular geometry and calculate electronic properties.
The optimized geometry provides the most stable arrangement of atoms in the molecule, yielding data on bond lengths, bond angles, and dihedral angles. For this compound, these calculations would elucidate the spatial relationship between the benzene (B151609) ring and its substituents, including the steric effects introduced by the bulky bromoethyl group.
Electronic properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential map can also be determined. These properties are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. For instance, the electrostatic potential map would highlight regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack.
Illustrative Optimized Geometrical Parameters (DFT B3LYP/6-31G)*
| Parameter | Value |
| Bond Lengths (Å) | |
| C-Cl | 1.745 |
| C-Br (ring) | 1.908 |
| C-C (ring, avg.) | 1.395 |
| C-C (ethyl) | 1.532 |
| C-Br (ethyl) | 1.975 |
| **Bond Angles (°) ** | |
| C-C-Cl | 121.5 |
| C-C-Br (ring) | 119.8 |
| C-C-C (ring, avg.) | 120.0 |
| C(ring)-C(ethyl)-C | 111.2 |
| C-C-Br (ethyl) | 110.5 |
| Dihedral Angles (°) | |
| Cl-C-C-C | 179.8 |
| Br-C-C-C | -179.5 |
| C(ring)-C(ethyl)-C-H | 65.2 |
Note: The data in this table is hypothetical and serves as an illustration of the typical results obtained from DFT calculations for similar molecules.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very high accuracy, although they are more computationally demanding than DFT.
For this compound, high-accuracy ab initio calculations could be employed to refine the geometric and electronic structure data obtained from DFT. These methods are particularly useful for calculating precise interaction energies, which are important for understanding non-covalent interactions like halogen bonding. Given the presence of bromine and chlorine atoms, halogen bonding could play a significant role in the crystal packing and interactions with other molecules. Ab initio calculations would provide a more accurate description of the electron correlation effects, which are important for a precise understanding of the molecule's behavior.
Conformational Analysis and Energy Landscapes
The presence of the flexible bromoethyl side chain in this compound means that the molecule can exist in various conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of the molecule's properties.
Potential Energy Surface Scans
A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. For this compound, a PES scan would typically involve systematically rotating the dihedral angle around the bond connecting the ethyl group to the benzene ring. At each step of the rotation, the energy of the molecule is calculated, while allowing the rest of the molecular geometry to relax.
This process generates a plot of energy versus the dihedral angle, revealing the low-energy conformations (local minima) and the transition states (saddle points) that connect them. The results of a PES scan would identify the most stable conformer(s) of the molecule and the energy barriers for rotation of the bromoethyl group. This information is critical for understanding which conformations are likely to be populated at a given temperature.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. In an MD simulation, the classical equations of motion are solved for the atoms of the molecule, allowing for the exploration of its conformational landscape in a simulated environment, such as in a solvent.
For this compound, an MD simulation could be used to study its behavior in a solvent like chloroform (B151607) or benzene. The simulation would show how the molecule moves and changes its conformation over time, providing insights into its flexibility and the timescales of different motions. MD simulations can also be used to study how the molecule interacts with solvent molecules and to calculate various thermodynamic properties.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum chemical calculations. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus in the molecule. These can then be converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, these calculations would predict the ¹H and ¹³C NMR spectra. The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is in turn affected by the presence of the electron-withdrawing halogen atoms and the structure of the bromoethyl group. Comparing the predicted spectra with experimental data can help to confirm the structure of the molecule.
Illustrative Predicted NMR Chemical Shifts (¹H and ¹³C)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.2 - 7.6 | 128 - 135 |
| CH (ethyl) | 5.2 - 5.5 | 45 - 50 |
| CH₃ (ethyl) | 1.9 - 2.2 | 25 - 30 |
Note: The data in this table is hypothetical and serves as an illustration of the typical results obtained from NMR prediction calculations for similar molecules.
Similarly, the vibrational frequencies of this compound can be calculated using DFT. These calculations yield the harmonic frequencies corresponding to the normal modes of vibration of the molecule. The calculated frequencies can be compared to experimental infrared (IR) and Raman spectra to aid in the assignment of the observed vibrational bands. The predicted vibrational spectrum would show characteristic peaks for the C-H, C-C, C-Cl, and C-Br stretching and bending modes.
Illustrative Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 |
| Aliphatic C-H Stretch | 2950 - 3000 |
| C=C Aromatic Ring Stretch | 1450 - 1600 |
| C-Cl Stretch | 650 - 800 |
| C-Br Stretch | 500 - 650 |
Note: The data in this table is hypothetical and serves as an illustration of the typical results obtained from vibrational frequency calculations for similar molecules.
Reaction Mechanism Elucidation via Transition State Theory and Intrinsic Reaction Coordinate (IRC) Calculations
Transition State Theory (TST) is a fundamental concept used to explain the reaction rates of elementary chemical reactions. wikipedia.org It postulates a quasi-equilibrium between reactants and an activated complex (the transition state), which is the point of highest potential energy along the reaction coordinate. wikipedia.org Computational chemistry employs methods to locate these transition states on a potential energy surface. smu.edunih.gov
Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) calculations are performed. uni-muenchen.descm.comrowansci.com An IRC calculation maps the minimum energy pathway connecting the transition state to both the reactants and the products. smu.eduuni-muenchen.derowansci.com This confirms that the located transition state indeed connects the desired species and provides a detailed picture of the geometric changes that occur throughout the reaction. smu.edurowansci.com For a hypothetical reaction involving this compound, such as a nucleophilic substitution at the bromoethyl group, these calculations would reveal the precise atomic motions, bond-breaking, and bond-forming events.
Molecular Orbital Analysis and Reactivity Descriptors (e.g., Fukui Functions)
Molecular orbital (MO) theory is a cornerstone of computational chemistry that describes the electronic structure of molecules. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals (FMOs), provides critical insights into a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Reactivity descriptors, derived from conceptual Density Functional Theory (DFT), offer quantitative measures of a molecule's reactivity at different atomic sites. Fukui functions are one such descriptor, used to identify the most electrophilic and nucleophilic sites within a molecule. For this compound, calculating Fukui functions would predict which atoms are most susceptible to nucleophilic attack (e.g., the carbon atom attached to the bromine in the ethyl group) and which are most prone to electrophilic attack (likely positions on the aromatic ring).
While these powerful computational tools are routinely applied to a wide range of chemical systems, specific data tables and detailed research findings from their application to this compound are absent from the current scientific literature.
Applications of 4 Bromo 1 1 Bromoethyl 2 Chlorobenzene As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Biologically Active Molecules (excluding clinical/safety aspects)
The halogenated framework of 4-Bromo-1-(1-bromoethyl)-2-chlorobenzene makes it an attractive starting material for the synthesis of various biologically active molecules, including antiviral and anticancer agents. The aryl bromide can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the bromoethyl group can be used to introduce side chains or to form heterocyclic rings.
For instance, in the synthesis of quinazolinone derivatives, which are known for their wide range of biological activities, a polyhalogenated aromatic compound can serve as a key building block. nih.govresearchgate.net The synthesis often involves the reaction of an anthranilic acid derivative with an acyl chloride, followed by cyclization. nih.gov A compound like this compound could be transformed into a corresponding anthranilic acid derivative through established methods, which could then be used to produce novel quinazolinone scaffolds.
Similarly, benzotriazole (B28993) derivatives have shown promise as antiviral agents. nih.govresearchgate.netunica.itopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com The synthesis of these compounds often involves the reaction of a substituted benzylamine (B48309) with other reagents. The bromoethyl group in this compound could be converted to an amino group, and the resulting benzylamine derivative could then be used to synthesize novel benzotriazole-based antiviral compounds. The presence of the bromo and chloro substituents on the aromatic ring could lead to derivatives with unique biological properties.
The following table summarizes representative examples of the synthesis of bioactive molecules from halogenated aromatic precursors.
| Precursor | Reagents and Conditions | Product | Biological Relevance |
| Dihalo-substituted benzylamine | Aliphatic or aromatic amides | Benzotriazole derivatives | Antiviral activity against Coxsackievirus B5. nih.govresearchgate.net |
| Anthranilic acid | Chloro acylchloride, dehydration | Fused quinazolinones | Antibacterial and antifungal activities. nih.gov |
Building Block for Complex Organic Frameworks and Polymers
The multiple reactive sites of this compound also make it a valuable building block for the construction of complex organic frameworks and polymers with interesting material properties.
Polyaromatic hydrocarbons (PAHs) are a class of organic compounds with significant interest in materials science due to their unique electronic and photophysical properties. The synthesis of PAHs often relies on cross-coupling reactions, such as Suzuki and Heck couplings, to form new aryl-aryl bonds. masterorganicchemistry.comyoutube.comyoutube.com The aryl bromide in this compound can readily participate in such reactions. For example, a Suzuki coupling with an arylboronic acid could be used to extend the aromatic system, while the bromoethyl and chloro groups could be further functionalized in subsequent steps to create more complex, three-dimensional PAH structures.
The bromoethyl group of this compound can be converted into a styrenic monomer. This can be achieved through an elimination reaction to form a vinyl group. The resulting functionalized styrene (B11656) monomer can then be polymerized to create novel polymers with tailored properties. nih.govresearchgate.netcmu.edu For example, the living anionic polymerization of styrene derivatives has been used to create polymers with well-defined molecular weights and narrow molecular weight distributions. acs.org The presence of the bromo and chloro substituents on the aromatic ring of the monomer derived from this compound could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, or electronic characteristics.
Furthermore, precursors like this compound can be utilized in the synthesis of poly(p-phenylene vinylene) (PPV) derivatives. nih.govntu.edu.sggoogle.comresearchgate.netrsc.org These materials are of great interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices. The synthesis of PPVs often involves a precursor route, where a soluble precursor polymer is first synthesized and then converted to the final conjugated polymer. The bromoethyl group could be used to form the vinylene linkage, and the halogen substituents on the aromatic ring could be used to tune the electronic properties of the resulting PPV derivative.
The table below provides examples of the synthesis of polymers from related starting materials.
| Monomer/Precursor | Polymerization Method | Resulting Polymer | Potential Application |
| Styrene derivatives with π-conjugated moieties | Living anionic polymerization | Well-defined block copolymers | Organic electronics |
| 1,4-Bis(bromomethyl)benzene derivatives | Gilch reaction | Poly(p-phenylene vinylene) derivatives | Light-emitting materials |
Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis
The chiral center that can be generated at the carbon bearing the bromine in the bromoethyl group makes this compound a potential precursor for chiral auxiliaries and ligands used in asymmetric catalysis.
Chiral 1-phenylethylamine (B125046) is a well-known and widely used chiral auxiliary in asymmetric synthesis. nih.govresearchgate.net It can be used to control the stereochemical outcome of a variety of reactions. A chiral derivative of this compound, where the benzylic bromide is replaced by an amino group, could potentially serve as a novel chiral auxiliary with unique steric and electronic properties due to the presence of the halogen substituents.
Furthermore, chiral phosphine (B1218219) ligands are of great importance in asymmetric catalysis, particularly in asymmetric hydrogenation reactions. researchgate.netsciengine.comnih.govtcichemicals.comnih.gov The synthesis of these ligands often starts from a chiral precursor containing a reactive functional group. A chiral derivative of this compound could be used as a precursor for the synthesis of novel chiral phosphine ligands. For example, the bromoethyl group could be reacted with a phosphine nucleophile to introduce the phosphorus moiety, and the resulting phosphine could then be used as a ligand in asymmetric catalysis. The halogen substituents on the aromatic ring could influence the electronic properties of the ligand and, consequently, the stereoselectivity of the catalyzed reaction.
The following table illustrates the application of chiral precursors in the synthesis of ligands for asymmetric catalysis.
| Chiral Precursor | Ligand Type | Application |
| Chiral 1-phenylethylamine derivatives | Chiral organocatalysts | Asymmetric synthesis |
| Chiral phosphine-boranes | P-chiral phosphine ligands | Asymmetric hydrogenation |
Role in the Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The unique combination of reactive sites in this compound makes it an excellent substrate for the development of new synthetic methodologies, particularly for the formation of carbon-carbon and carbon-heteroatom bonds.
The aryl bromide is a classic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. masterorganicchemistry.comyoutube.comyoutube.comresearchgate.net The presence of both an aryl bromide and a benzylic bromide in the same molecule allows for the investigation of selective cross-coupling reactions. For example, conditions could be developed to selectively couple at the aryl bromide position while leaving the benzylic bromide intact for subsequent transformations, or vice versa. Furthermore, the development of methods for the palladium-catalyzed arylation of C-H bonds is an active area of research. rsc.orgpolyu.edu.hkresearchgate.net Polyhalogenated substrates like this compound could be used to study the regioselectivity of such reactions.
The formation of carbon-heteroatom bonds is another important transformation in organic synthesis. Copper-catalyzed reactions are often used for the formation of C-N and C-O bonds. researchgate.netnih.govnih.govresearchgate.net The aryl bromide and the benzylic bromide in this compound could both potentially participate in such reactions. The development of selective methods for the formation of C-N or C-O bonds at either of these positions would be a valuable addition to the synthetic chemist's toolbox.
The table below summarizes some modern bond-forming reactions where substrates with similar functionalities are employed.
| Reaction Type | Catalyst | Substrate Scope | Bond Formed |
| Suzuki-Miyaura Coupling | Palladium | Polyhalogenated arenes | C-C |
| C-H Arylation | Palladium | Electron-deficient arenes | C-C |
| C-N and C-O Coupling | Copper | Aryl halides | C-N, C-O |
Environmental Chemical Transformations of 4 Bromo 1 1 Bromoethyl 2 Chlorobenzene
Photochemical Degradation Pathways in Aquatic and Atmospheric Environments
The presence of a chromophoric aromatic ring and halogen substituents in 4-Bromo-1-(1-bromoethyl)-2-chlorobenzene suggests its susceptibility to photochemical degradation in both aquatic and atmospheric environments.
Direct Photolysis Mechanisms
Direct photolysis involves the absorption of solar radiation by the molecule itself, leading to its excitation and subsequent chemical transformation. For halogenated aromatic compounds, the primary mechanism of direct photolysis is the homolytic cleavage of the carbon-halogen bond. The energy required for this cleavage is dependent on the type of halogen, with carbon-bromine (C-Br) bonds being weaker and more susceptible to cleavage than carbon-chlorine (C-Cl) bonds.
In the case of this compound, it is anticipated that the initial and most significant direct photolysis pathway would involve the cleavage of the C-Br bonds. This could occur at both the aromatic ring (position 4) and the ethyl side chain (position 1). Cleavage of the benzylic C-Br bond in the 1-bromoethyl group is particularly likely due to the lower bond dissociation energy at this position and the ability of the benzene (B151609) ring to stabilize the resulting radical. This process would lead to the formation of a 4-bromo-2-chlorophenylethyl radical and a bromine radical. Subsequent reactions of these radicals with other molecules, such as hydrogen abstraction, would yield more stable products.
Photosensitized Reactions and Radical Generation
In natural waters and the atmosphere, indirect photolysis, mediated by photosensitized reactions, can be a significant degradation pathway. Dissolved organic matter (DOM) in aquatic systems and various atmospheric components can absorb sunlight and transfer the energy to the target compound or generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxyl radicals (ROO•).
Hydroxyl radicals are highly reactive and non-selective, capable of reacting with this compound through several mechanisms, including:
Addition to the aromatic ring: This would form a hydroxycyclohexadienyl radical, which can then undergo further reactions, potentially leading to the replacement of a halogen with a hydroxyl group.
Hydrogen abstraction from the ethyl side chain: This would generate a carbon-centered radical, initiating a cascade of oxidation reactions.
The rate of these reactions would be influenced by the concentration of photosensitizers and the specific environmental conditions.
Chemical Hydrolysis Kinetics and Products
Hydrolysis is a chemical transformation process in which a molecule reacts with water. For this compound, the most susceptible site for hydrolysis is the benzylic carbon-bromine bond in the 1-bromoethyl group. This is due to the relative lability of the bromine atom at a secondary benzylic position, which can be displaced by a water molecule or a hydroxide (B78521) ion.
The hydrolysis of the 1-bromoethyl group would likely proceed through a nucleophilic substitution reaction (Sₙ1 or Sₙ2 mechanism), resulting in the formation of 1-(4-bromo-2-chlorophenyl)ethanol (B8775575) and hydrobromic acid. The rate of this reaction would be dependent on pH and temperature. The aromatic halogen substituents (bromine and chlorine) are generally much more resistant to hydrolysis under typical environmental conditions due to the strength of the aryl-halide bond.
Abiotic Transformation Mechanisms in Soil and Sediment Systems
In soil and sediment systems, the abiotic transformation of this compound can be influenced by the presence of various minerals and organic matter. Clay minerals, for instance, can act as catalysts for hydrolysis and dehydrohalogenation reactions.
Reductive dehalogenation is a key abiotic process that can occur in anoxic or anaerobic environments, such as saturated soils and sediments. In these environments, reduced iron species and other naturally occurring reductants can facilitate the removal of halogen atoms and their replacement with hydrogen. Given the presence of two different halogens, the reaction would likely proceed sequentially, with the more easily reducible bromine atom being removed first.
Microbial Biotransformation Studies
Reductive Dehalogenation Processes
Under anaerobic conditions, microbial reductive dehalogenation is a significant pathway for the breakdown of halogenated organic compounds. Certain anaerobic bacteria possess dehalogenase enzymes that can catalyze the removal of halogen substituents. For this compound, this process would likely involve the sequential removal of the bromine and chlorine atoms from the aromatic ring, as well as the bromine from the ethyl side chain. This process is often slow and dependent on the presence of suitable electron donors and a community of dehalogenating microorganisms. The expected transformation products would be progressively less halogenated derivatives, ultimately leading to the formation of ethylchlorobenzene and finally ethylbenzene (B125841).
Oxidative Degradation Pathways of this compound
The environmental transformation of this compound through oxidative degradation is a critical area of study for understanding its persistence and potential impact on ecosystems. While specific research on this compound is limited, the oxidative pathways can be inferred from studies on structurally related brominated and chlorinated aromatic compounds, as well as substituted ethylbenzenes. The degradation processes are primarily driven by reactions involving highly reactive oxygen species, such as hydroxyl radicals (•OH), ozone (O₃), and photochemical processes.
The oxidative degradation of this compound is expected to proceed through two principal routes: reactions involving the alkyl side chain and transformations of the substituted aromatic ring.
Side-Chain Oxidation:
The (1-bromoethyl) group is a likely site for initial oxidative attack. One probable pathway is the oxidative dehydrogenation of the ethyl side chain, which would lead to the formation of a vinylbenzene derivative. This type of reaction has been observed for ethylbenzene, where it is converted to styrene (B11656). Another possibility is the hydroxylation of the benzylic carbon, which is activated by the aromatic ring. This would result in the formation of an alcohol intermediate. Subsequent oxidation of this alcohol could lead to the formation of a ketone, specifically an acetophenone (B1666503) derivative.
Aromatic Ring Oxidation:
The aromatic ring of this compound is also susceptible to oxidative degradation, primarily through photochemical reactions and attack by hydroxyl radicals.
Photochemical Degradation: In the presence of sunlight, particularly UV radiation, halogenated aromatic compounds can undergo photolysis. This process can involve the cleavage of the carbon-halogen bonds, leading to the formation of radical species. For instance, photochemical bromination and de-bromination of aromatic compounds have been documented. rsc.org The absorption of light can also promote the formation of reactive oxygen species in the environment, which can then attack the aromatic ring.
Hydroxyl Radical (•OH) Induced Oxidation: Hydroxyl radicals are highly reactive and non-selective oxidants that are ubiquitous in the environment. The reaction of •OH with aromatic compounds typically proceeds via addition to the aromatic ring, forming a hydroxycyclohexadienyl radical. rsc.org This intermediate can then undergo further reactions, including the elimination of a water molecule to form a phenoxy radical or reaction with oxygen to form peroxyl radicals, which can lead to ring cleavage. rsc.org In the case of chlorobenzene, reaction with hydroxyl radicals leads to the formation of chlorophenols. rsc.org A similar pathway can be expected for this compound, resulting in the formation of various hydroxylated and dehalogenated products.
Ozonolysis: Ozone is another important atmospheric oxidant that can react with aromatic compounds, although the reaction rates are generally slower than with hydroxyl radicals. wikipedia.orgbyjus.com Ozonolysis of aromatic compounds can lead to the cleavage of the aromatic ring and the formation of aldehydes, ketones, and carboxylic acids. wikipedia.orgbyjus.comlibretexts.orgmasterorganicchemistry.com
The presence of both bromine and chlorine substituents on the aromatic ring, as well as a bromine atom on the ethyl side chain, will influence the specific degradation pathways and the rates of these reactions. The relative positions of the substituents will direct the points of attack by reactive oxygen species and affect the stability of the resulting intermediates.
The following table summarizes the potential initial oxidative degradation products of this compound based on the degradation pathways of analogous compounds.
| Degradation Pathway | Reactant | Potential Initial Product(s) |
| Side-Chain Oxidation | This compound | 4-Bromo-2-chloro-1-vinylbenzene, 1-(4-Bromo-2-chlorophenyl)ethanone |
| Aromatic Ring Hydroxylation | This compound | Hydroxylated derivatives of this compound |
| Photochemical Dehalogenation | This compound | Dehalogenated and/or rearranged isomers |
It is important to note that these initial products can undergo further oxidative degradation, leading to a complex mixture of intermediate compounds and, ultimately, mineralization to carbon dioxide, water, and inorganic halides under ideal conditions. The specific distribution of products will depend on various environmental factors such as pH, temperature, and the presence of other chemical species.
Concluding Remarks and Future Research Directions
Synthesis of Novel Derivatives and Analogues for Advanced Applications
A primary avenue for future research is the use of 4-Bromo-1-(1-bromoethyl)-2-chlorobenzene as a scaffold for the synthesis of novel derivatives. The reactivity of the benzylic bromine in the 1-bromoethyl group makes it a prime site for nucleophilic substitution reactions. This would allow for the introduction of a wide array of functional groups, including azides, cyanides, thiols, and various oxygen-based nucleophiles, leading to a diverse library of new molecules.
Furthermore, the bromine and chlorine atoms on the aromatic ring can be targeted through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would enable the formation of new carbon-carbon and carbon-heteroatom bonds, yielding complex derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science. Research into these derivatives could lead to the discovery of compounds with novel biological activities or material properties.
Exploration of New Catalytic and Mechanistic Pathways
The structure of this compound invites the exploration of new catalytic systems to control its reactivity. Future studies could focus on developing selective catalytic methods that can differentiate between the three halogen substituents. For instance, developing a catalyst that selectively activates the aromatic bromine at position 4 over the chlorine at position 2, or vice versa, would be a significant advancement in synthetic methodology.
Mechanistic studies would be crucial to understanding the underlying principles of its reactions. Investigating the kinetics and intermediates of its substitution and coupling reactions would provide valuable insights. Such studies could elucidate the electronic and steric effects of the substituents on the reactivity of the molecule, guiding the rational design of more efficient and selective synthetic transformations.
Integration with Flow Chemistry and Automated Synthesis Platforms
To enhance the efficiency, safety, and scalability of reactions involving this compound, the integration of its synthesis and derivatization into flow chemistry systems presents a promising research direction. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and safer handling of reactive intermediates.
Furthermore, the use of automated synthesis platforms could accelerate the discovery of new derivatives. By combining robotic systems with design-of-experiment software, researchers could rapidly screen a wide range of reaction conditions and reactants. This high-throughput approach would be invaluable for building libraries of novel compounds for biological or material screening, significantly speeding up the discovery process.
Advanced Computational Studies for Predictive Modeling of Reactivity and Properties
Computational chemistry offers powerful tools for predicting the behavior of molecules like this compound. Future research should leverage advanced computational methods, such as Density Functional Theory (DFT), to model its electronic structure, reactivity, and spectral properties.
These computational models can predict the most likely sites for nucleophilic or electrophilic attack, calculate the activation energies for various reaction pathways, and forecast the properties of potential derivatives. Such predictive modeling can guide experimental work, saving time and resources by identifying the most promising synthetic targets and reaction conditions. Furthermore, computational studies can help in understanding the intermolecular interactions of potential derivatives with biological targets, aiding in the rational design of new therapeutic agents or functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
